REACTION_CXSMILES
|
C([O:3][C:4]([C:6]1[C:7]([CH:16]([F:18])[F:17])=[N:8][N:9]([CH3:15])[C:10]=1[C:11]([F:14])([F:13])[F:12])=[O:5])C.[OH-].[Na+]>C(O)C>[CH3:15][N:9]1[C:10]([C:11]([F:12])([F:13])[F:14])=[C:6]([C:4]([OH:5])=[O:3])[C:7]([CH:16]([F:18])[F:17])=[N:8]1 |f:1.2|
|
Name
|
N-Methyl-3-difluoromethyl-5-trifluoromethyl-4-pyrazolecarboxylic acid ethyl ester
|
Quantity
|
0.5 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(=O)C=1C(=NN(C1C(F)(F)F)C)C(F)F
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Name
|
|
Quantity
|
0.7 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
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Name
|
|
Quantity
|
3 mL
|
Type
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solvent
|
Smiles
|
C(C)O
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Control Type
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AMBIENT
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Type
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CUSTOM
|
Details
|
stirred at room temperature for 3 h
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The solvent was removed by rotary evaporation
|
Type
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EXTRACTION
|
Details
|
extracted with diethyl ether (10 ml)
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Type
|
EXTRACTION
|
Details
|
Acidification to pH 1 with 1M HCl was followed by extraction with ethyl acetate (3×10 ml)
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Type
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DRY_WITH_MATERIAL
|
Details
|
The combined organic phases were dried over sodium sulphate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
the solvent was removed by rotary evaporation
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
CN1N=C(C(=C1C(F)(F)F)C(=O)O)C(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 1.8 mmol | |
AMOUNT: MASS | 0.44 g | |
YIELD: PERCENTYIELD | 98% | |
YIELD: CALCULATEDPERCENTYIELD | 97.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |